molecular formula C11H21N3O3 B13276978 tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate

tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate

Cat. No.: B13276978
M. Wt: 243.30 g/mol
InChI Key: OCMVFJQRTFQNAG-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21N3O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate with a suitable carbamoylating agent. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) and 3-aminopyrrolidine as starting materials . The reaction is carried out under inert conditions, often using nitrogen or argon, and at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The carbamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate is unique due to the presence of the carbamoylmethyl group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 3-amino-3-(2-amino-2-oxoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21N3O3/c1-10(2,3)17-9(16)14-5-4-11(13,7-14)6-8(12)15/h4-7,13H2,1-3H3,(H2,12,15)

InChI Key

OCMVFJQRTFQNAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)N)N

Origin of Product

United States

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